3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one
Overview
Description
3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H14N2O . It is used in the pharmaceutical industry and is an intermediate in the production of certain drugs .
Molecular Structure Analysis
The molecular structure of 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one has been analyzed using NMR and quantum chemical calculations . The unusual NMR spectra and surprising protonation site of this compound have been explained based on the delocalization of the π-symmetric orbitals of its molecules . The proposed electronic structure and the observed but unexpected physical-chemical properties have been confirmed by quantum chemical calculations .
Scientific Research Applications
NMR Spectroscopy and Molecular Structure Elucidation
This compound exhibits unusual NMR spectra due to the delocalization of π-electrons across its structure. It serves as an excellent subject for NMR spectroscopy to understand the electronic and steric structure of molecules. The NMR analysis can reveal details like hindered rotation around bonds, which is crucial for predicting the reactivity and interaction of the compound .
Quantum Chemical Analysis
Quantum chemical calculations based on the NMR data can confirm the electronic structure and physical-chemical properties of the compound. This analysis is vital for designing new drugs and materials with desired properties, as it allows researchers to predict how changes at the molecular level can affect the macroscopic properties .
Intermediate in Fischer Indole Synthesis
3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one is a starting material in the Fischer indole synthesis process. This synthetic route is significant for producing various indole derivatives, which are core structures in many pharmaceuticals .
Antiemetic Drug Development
The compound is an intermediate in the synthesis of Ondansetron, a well-known antiemetic medication used to prevent nausea and vomiting caused by chemotherapy. Its role in the synthesis of such drugs highlights its importance in medicinal chemistry .
Protonation Site Analysis
The compound’s protonation site has been a subject of study due to its unexpected location. Understanding protonation sites is essential for drug design, as it affects the pharmacokinetics and pharmacodynamics of a drug .
Teaching and Academic Research
Due to its interesting properties and applications, this compound is also used in academic settings to teach advanced concepts in organic chemistry and spectroscopy. It serves as a case study for students to learn about complex molecular behaviors .
Material Science Applications
The detailed understanding of the compound’s electronic structure can be applied in material science. For instance, its delocalized π-electron system might influence the development of new materials with specific electronic or optical properties .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of the drug ondansetron , which is a serotonin 5-HT3 receptor antagonist . Therefore, it can be inferred that the compound may interact with the same or similar targets.
Mode of Action
Nmr spectra and molecular modeling show that the π-electron system of this compound is fully delocalized along the n(8)-n(7)-c(3) = c(2)-c(1) = o backbone . This increased bond strength renders the rotation around the N(7)-C(3) bond rather hindered .
Biochemical Pathways
Given its role as an intermediate in the synthesis of ondansetron , it may be involved in pathways related to serotonin regulation and the management of chemotherapy-induced nausea and vomiting.
Pharmacokinetics
Its physical-chemical properties such as density (115g/cm3), boiling point (272ºC at 760 mmHg), and flash point (100ºC) have been reported . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Its role as an intermediate in the synthesis of ondansetron suggests that it may contribute to the therapeutic effects of this drug, which include the management of nausea and vomiting often following chemotherapy .
properties
IUPAC Name |
3-(2-phenylhydrazinyl)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,9,13-14H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUYAAMYUHSKDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298625 | |
Record name | 3-(2-phenylhydrazinyl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one | |
CAS RN |
26593-16-8 | |
Record name | NSC124717 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-phenylhydrazinyl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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